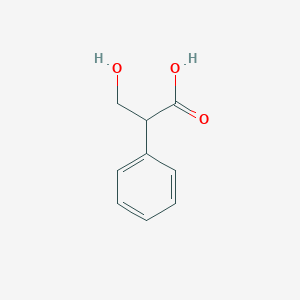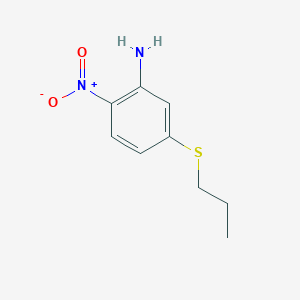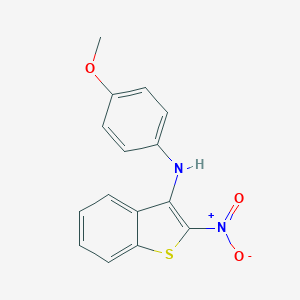
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl- is a chemical compound that belongs to the family of alkylbenzenes. It is commonly known as p-cymene and is widely used in various industries, including pharmaceuticals, fragrances, and flavors. This compound is a colorless liquid with a characteristic odor and is highly flammable.
Wirkmechanismus
The mechanism of action of benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl- is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been shown to inhibit the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl- has been shown to have various biochemical and physiological effects. It has been found to possess antimicrobial activity against a wide range of bacteria and fungi, including Staphylococcus aureus and Candida albicans. It also exhibits antioxidant activity, which may help protect against oxidative stress and cellular damage. In addition, it has been shown to have anti-inflammatory effects, which may help alleviate symptoms associated with inflammatory diseases, such as rheumatoid arthritis and asthma.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl- in lab experiments include its high solubility in organic solvents, its low toxicity, and its relatively low cost. However, its main limitation is its volatility, which can make it difficult to handle and store.
Zukünftige Richtungen
There are several future directions for the study of benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl-. One potential area of research is the development of new drugs and therapies based on its antimicrobial, antioxidant, and anti-inflammatory properties. Another area of research is the investigation of its potential as a natural preservative in the food and cosmetic industries. Additionally, further studies are needed to fully understand its mechanism of action and its effects on various signaling pathways and enzymes.
Synthesemethoden
The synthesis of benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl- can be achieved through various methods, including the alkylation of toluene with propylene, the isomerization of α-pinene, and the dehydrogenation of 2,3-dimethylbutane. The most commonly used method is the alkylation of toluene with propylene, which involves the reaction of toluene with propylene in the presence of a catalyst, such as aluminum chloride or sulfuric acid.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl- has been extensively studied for its various applications in scientific research. It is used as a solvent and reagent in organic synthesis, as well as a flavor and fragrance ingredient in the food and cosmetic industries. In addition, it has been found to possess antimicrobial, antioxidant, and anti-inflammatory properties, making it a potential candidate for the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
146558-42-1 |
|---|---|
Produktname |
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl- |
Molekularformel |
C13H18 |
Molekulargewicht |
174.28 g/mol |
IUPAC-Name |
1-(3,3-dimethylbut-1-en-2-yl)-3-methylbenzene |
InChI |
InChI=1S/C13H18/c1-10-7-6-8-12(9-10)11(2)13(3,4)5/h6-9H,2H2,1,3-5H3 |
InChI-Schlüssel |
PEAIPOWGIUBVPV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=C)C(C)(C)C |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=C)C(C)(C)C |
Andere CAS-Nummern |
146558-42-1 |
Synonyme |
Benzene, 1-(2,2-dimethyl-1-methylenepropyl)-3-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B127698.png)
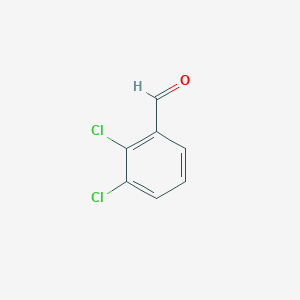
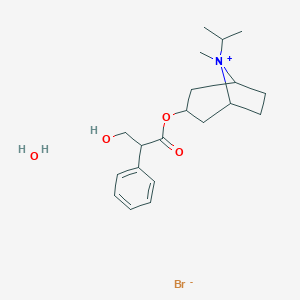

![Sodium;(2S,5R,6R)-6-[[1-(3-bromophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B127714.png)

